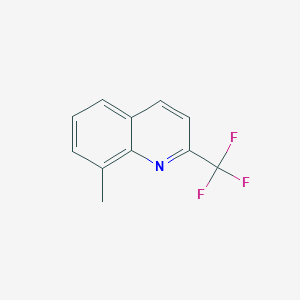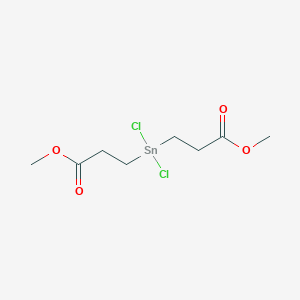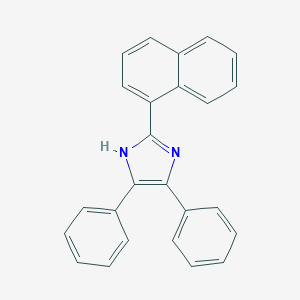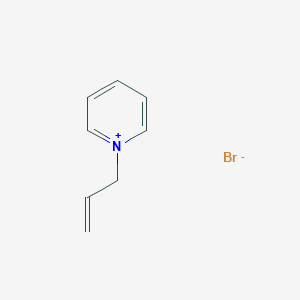
8-Methyl-2-(trifluoromethyl)quinoline
Descripción general
Descripción
8-Methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3N . It is a derivative of quinoline, a heterocyclic aromatic organic compound . The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(trifluoromethyl)quinoline consists of a quinoline ring with a methyl group (CH3) attached to the 8th carbon atom and a trifluoromethyl group (CF3) attached to the 2nd carbon atom . The molecular weight of this compound is 211.186 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidine Derivatives: The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. The synthesized compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Holla et al., 2006).
Reactivity and Coordination in Chemistry
- Bifunctional Ambiphilic Molecule Reactivity: The compound has been investigated for its reactivity as a bifunctional ambiphilic molecule, showing hydrolysis and coordination capabilities with various metals such as Cu(I), Ag(I), and Pd(II). This provides insights into its potential applications in materials science and coordination chemistry (Son et al., 2010).
Detection of Metal Ions
- Magnetic Nanostructures for Zinc Ion Detection: Magnetic nanostructures based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline have been developed for the highly sensitive detection of zinc ions in aqueous solutions. This signifies the potential of the compound in environmental monitoring and bioanalytical applications (Pourfallah & Lou, 2018).
Antimalarial and Antimicrobial Properties
- Derivatives as Antimalarial Agents: Derivatives of 8-Methyl-2-(trifluoromethyl)quinoline have been synthesized and evaluated against the Plasmodium falciparum chloroquine-sensitive strain, showing promising antimalarial properties. This opens avenues for the compound's use in the development of new antimalarial drugs (Hamann et al., 2014).
- Triazole-Linked Mefloquine Derivatives: Another study synthesized novel triazole-linked mefloquine derivatives using 8-Methyl-2-(trifluoromethyl)quinoline as a scaffold. The derivatives exhibited significant biological activity against Plasmodium falciparum and hold potential as antimalarial agents (Hamann et al., 2014).
Theoretical and Structural Studies
- Schiff Bases Synthesis and Characterization: The compound has been used in the synthesis of Schiff bases, which were characterized by X-ray crystallography, theoretical studies, and Hirshfeld surface analysis. This research is crucial for the development of materials with specific molecular structures and properties (Jasinski et al., 2010).
Safety and Hazards
The safety data sheet for 4-Chloro-8-(trifluoromethyl)quinoline, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Future research could focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . For instance, bis(trifluoromethyl)-substituted quinolinoquinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . This reaction manifold would allow for multiple complex and biologically relevant classes of heterocycle to be prepared .
Propiedades
IUPAC Name |
8-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTYGFJHXYCNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589611 | |
| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1860-46-4 | |
| Record name | 8-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)




![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)

